2,4-Dichloro-6,7-difluoroquinazoline
Overview
Description
2,4-Dichloro-6,7-difluoroquinazoline is a chemical compound with the molecular formula C8H2Cl2F2N2. It is a member of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-6,7-difluoroquinazoline can be synthesized from 6,7-difluoroquinazoline-2,4(1H,3H)-dione. The synthesis involves chlorination reactions under specific conditions to introduce the chlorine atoms at the 2 and 4 positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination and fluorination reactions, utilizing appropriate catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6,7-difluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium hydride, dimethylformamide (DMF), and various nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
2,4-Dichloro-6,7-difluoroquinazoline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6,7-difluoroquinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 2-chloro-4,6,7-trimethoxyquinazoline
- 2-chloro-6,7-dimethoxy-4(3H)-quinazolinone
Uniqueness
2,4-Dichloro-6,7-difluoroquinazoline is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other quinazoline derivatives that may only contain chlorine or methoxy groups .
Properties
IUPAC Name |
2,4-dichloro-6,7-difluoroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F2N2/c9-7-3-1-4(11)5(12)2-6(3)13-8(10)14-7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRYUGTYKIGKMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653117 | |
Record name | 2,4-Dichloro-6,7-difluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774212-69-0 | |
Record name | 2,4-Dichloro-6,7-difluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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